1-Benzoyl-2,6-diphenyl-piperidin-4-one
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Overview
Description
1-Benzoyl-2,6-diphenyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in drug design due to their diverse biological activities and pharmacological properties . This compound, in particular, is notable for its unique structure, which includes a piperidinone core substituted with benzoyl and diphenyl groups.
Preparation Methods
The synthesis of 1-Benzoyl-2,6-diphenyl-piperidin-4-one typically involves the condensation of aromatic aldehydes with acetone in the presence of ammonium acetate . This reaction forms the piperidinone core, which is then further functionalized to introduce the benzoyl and diphenyl groups. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Benzoyl-2,6-diphenyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-2,6-diphenyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,6-diphenyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of tubulin polymerization, which is crucial for its antiproliferative activity .
Comparison with Similar Compounds
1-Benzoyl-2,6-diphenyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine derivative with significant antiproliferative effects. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-benzoyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C24H21NO2/c26-21-16-22(18-10-4-1-5-11-18)25(24(27)20-14-8-3-9-15-20)23(17-21)19-12-6-2-7-13-19/h1-15,22-23H,16-17H2 |
InChI Key |
ZKQQOOHTHSRIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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